molecular formula C13H10F2O2 B6373846 2-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol CAS No. 1261897-57-7

2-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol

Cat. No.: B6373846
CAS No.: 1261897-57-7
M. Wt: 236.21 g/mol
InChI Key: VIIQTYYGJBCOTO-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of fluorine and methoxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the phenyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or halogenating agents are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Scientific Research Applications

2-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, such as enzymes and receptors. This can lead to the modulation of various biochemical pathways, making it a valuable tool in biological research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-4-(3-fluoro-4-methoxyphenyl)phenol is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which imparts specific chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity.

Properties

IUPAC Name

2-fluoro-4-(3-fluoro-4-methoxyphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O2/c1-17-13-5-3-9(7-11(13)15)8-2-4-12(16)10(14)6-8/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIQTYYGJBCOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684290
Record name 3,3'-Difluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261897-57-7
Record name 3,3'-Difluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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